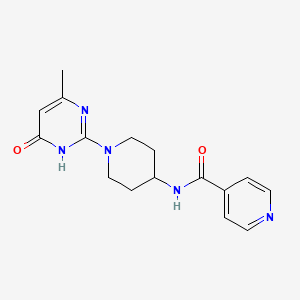![molecular formula C18H19NO3 B2518081 N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide CAS No. 2418662-08-3](/img/structure/B2518081.png)
N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(4-Phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide, commonly known as OXA, is a chemical compound that has been widely studied for its potential therapeutic applications. OXA belongs to the class of oxiranes, which are organic compounds that contain a three-membered cyclic ether ring. In
Mechanism of Action
The mechanism of action of OXA is not fully understood. However, it is believed that OXA exerts its anticancer activity by inhibiting the activity of DNA topoisomerase II, an enzyme that is involved in DNA replication and repair. OXA has also been shown to induce cell cycle arrest and apoptosis in cancer cells. The antifungal activity of OXA is believed to be due to its ability to disrupt the cell membrane of Candida albicans. The antibacterial activity of OXA is believed to be due to its ability to inhibit bacterial cell wall synthesis.
Biochemical and Physiological Effects:
OXA has been shown to have minimal toxicity in normal cells and tissues. However, it has been shown to cause DNA damage in cancer cells, which may contribute to its anticancer activity. OXA has also been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which may contribute to its ability to induce apoptosis. The physiological effects of OXA on normal cells and tissues are not fully understood.
Advantages and Limitations for Lab Experiments
OXA has several advantages for lab experiments. It is relatively easy to synthesize and has been shown to have minimal toxicity in normal cells and tissues. OXA has also been shown to have broad-spectrum activity against cancer cells, fungi, and bacteria. However, OXA has some limitations for lab experiments. It is not water-soluble, which may limit its use in certain experimental settings. Additionally, the mechanism of action of OXA is not fully understood, which may limit its potential therapeutic applications.
Future Directions
There are several future directions for the study of OXA. One area of research is the optimization of the synthesis method to obtain higher yields and purity of OXA. Another area of research is the elucidation of the mechanism of action of OXA, which may lead to the development of more effective therapeutic agents. Additionally, the potential use of OXA in combination with other anticancer agents is an area of research that warrants further investigation. Finally, the development of water-soluble formulations of OXA may expand its potential therapeutic applications.
Synthesis Methods
The synthesis of OXA involves the reaction of 4-phenylmethoxybenzaldehyde with ethylamine, followed by the addition of epichlorohydrin and hydrochloric acid. The resulting product is then treated with sodium hydroxide to yield OXA. The synthesis method has been optimized to obtain high yields and purity of OXA.
Scientific Research Applications
OXA has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, antifungal, and antibacterial properties. OXA has been tested against a variety of cancer cell lines, including breast, lung, and colon cancer, and has been found to inhibit cell growth and induce apoptosis. OXA has also been shown to have antifungal activity against Candida albicans and antibacterial activity against Staphylococcus aureus.
properties
IUPAC Name |
N-[2-(4-phenylmethoxyphenyl)ethyl]oxirane-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO3/c20-18(17-13-22-17)19-11-10-14-6-8-16(9-7-14)21-12-15-4-2-1-3-5-15/h1-9,17H,10-13H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGKTWUJXQMUNND-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(O1)C(=O)NCCC2=CC=C(C=C2)OCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 4-[(2-ethoxyphenyl)amino]quinoline-2-carboxylate](/img/structure/B2518000.png)
![2-Chloro-N-[2-(2,3-dihydroindol-1-ylsulfonyl)ethyl]acetamide](/img/structure/B2518001.png)
![ethyl 3-carbamoyl-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B2518002.png)

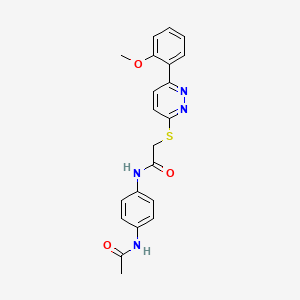

![1-Benzhydryl-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2518007.png)
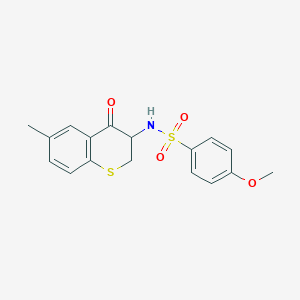
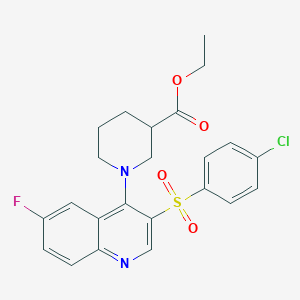
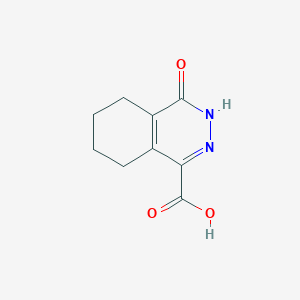
![(Z)-N-(6-methoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-((2-((5-methylisoxazol-3-yl)amino)-2-oxoethyl)thio)acetamide](/img/structure/B2518016.png)
